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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylaniline

Cat. No.: B042851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dichloro-
6-methylaniline (CAS No: 30273-00-8), a key intermediate in the synthesis of various
pharmaceutical compounds. This document presents an in-depth analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
detailed experimental protocols and visual representations of its chemical structure and
fragmentation patterns.

Chemical Structure

The molecular structure of 2,4-Dichloro-6-methylaniline is presented below.

Caption: Chemical structure of 2,4-Dichloro-6-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. Below are the predicted *H and 3C NMR spectral data for 2,4-Dichloro-6-
methylaniline.

'H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons
and their chemical environments.
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Chemical Shift (3)
ppm

Multiplicity

Number of Protons  Assignment

~7.2 s 1H Ar-H
~6.9 S 1H Ar-H
~4.0 (broad s) s 2H -NH:z
~2.2 s 3H -CHs

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may

vary based on solvent and experimental conditions.

13C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon atoms in the

molecule.

Chemical Shift (d) ppm Assignment
~145 C-NH:z

~135 C-Cl

~130 C-Cl

~128 Ar-C

~125 Ar-C

~120 C-CHs

~18 -CHs

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may

vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aniline derivatives is as follows:
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Sample Preparation: Dissolve 5-10 mg of 2,4-Dichloro-6-methylaniline in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.[1]
Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[1]

H NMR Acquisition:

o Pulse Sequence: Standard single pulse.

o Number of Scans: 16-64, depending on the sample concentration.[1]
o Relaxation Delay: 1-5 seconds.[1]

o Spectral Width: Typically -2 to 12 ppm.[1]

13C NMR Acquisition:

o Pulse Sequence: Standard proton-decoupled pulse sequence.

o Number of Scans: A higher number of scans is generally required compared to *H NMR to
achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. Phase and baseline corrections are then applied to the resulting spectrum.
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NMR Experimental Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

Data Acquisition
(*H, 3C NMR)

Data Processing
(Fourier Transform, Phasing)

Spectral Analysis
(Peak Integration, Shift Assignment)

Click to download full resolution via product page

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state
FTIR spectrum of 2,4-Dichloro-6-methylaniline would be expected to show the following
characteristic absorption bands.
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3400-3500 Medium, Sharp _

symmetric)
3000-3100 Medium Aromatic C-H stretch
2850-2960 Medium Aliphatic C-H stretch (-CHs)
1600-1650 Strong N-H bend
1450-1550 Strong Aromatic C=C stretch
1250-1350 Strong C-N stretch
1000-1100 Strong C-Cl stretch
800-900 Strong Ar-H bend (out-of-plane)

Note: Predicted data based on typical IR frequencies for substituted anilines.

Experimental Protocol for FTIR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 2,4-Dichloro-6-methylaniline with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent pellet.[2]

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
o Data Acquisition:

o Spectral Range: 4000-400 cm~1.[1]

o Resolution: Typically 4 cm~1.[1]

o Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.[1]
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o A background spectrum of the empty sample holder or a pure KBr pellet is recorded and
subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The electron ionization (El) mass spectrum of 2,4-Dichloro-6-methylaniline is
expected to show the following key fragments.

miz Proposed Fragment
175/177/179 [M]* (Molecular lon)
140/142 M - CIJ*

113 [M - Cl - HCNJ*

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for
chlorine-containing fragments (approximately 3:1 ratio for 3>CI:37Cl).

Proposed Fragmentation Pathway

The fragmentation of 2,4-Dichloro-6-methylaniline under electron ionization is initiated by the
loss of an electron to form the molecular ion. Subsequent fragmentation can occur through
various pathways, with the loss of a chlorine atom being a prominent route.

[C7HCIN]*

m/z = 140/142
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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS

o Sample Preparation: Prepare a dilute solution of 2,4-Dichloro-6-methylaniline (e.g., 1-10
pg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
e Gas Chromatography (GC) Conditions:

o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm) is
suitable for separating aromatic amines.

o Injector Temperature: Typically set to 250-280 °C.

o Oven Temperature Program: A temperature gradient is used to ensure good separation.
For example, start at 80°C, hold for 1 minute, ramp to 240°C at 10°C/min, then to 290°C at
25°C/min, and hold for 10 minutes.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the
compound (e.g., 200).

o Source Temperature: Typically maintained around 230 °C.

o Transfer Line Temperature: Maintained at a high temperature (e.g., 290 °C) to prevent
condensation of the analyte.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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